Ethyl 2-methoxythiazole-5-carboxylate
Description
Significance of the Thiazole (B1198619) Moiety in Heterocyclic Chemistry Research
The thiazole nucleus, a five-membered aromatic ring containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. google.comgoogle.com Its unique electronic properties and ability to engage in various chemical interactions have made it a "privileged scaffold" in medicinal chemistry. google.com This significance stems from its presence in a wide array of biologically active natural products and synthetic compounds. A notable example is Vitamin B1 (thiamine), which contains a thiazole ring and is essential for metabolism. organic-chemistry.org
In pharmaceutical research, the thiazole moiety is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. google.combldpharm.com The versatility of the thiazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and pharmacokinetic profiles. mdpi.com This adaptability makes it a frequent target in the design and synthesis of novel therapeutic agents. mdpi.com
Overview of Ester-Functionalized Thiazole Derivatives in Chemical Synthesis
Within the diverse family of thiazole derivatives, those functionalized with an ester group, particularly at the 5-position, represent crucial intermediates in organic synthesis. Thiazole-5-carboxylates serve as versatile building blocks for the elaboration of more complex molecular architectures. mdpi.com The ester functionality is readily transformable, providing a synthetic handle for a variety of chemical reactions.
For instance, the ethyl ester group can be hydrolyzed under basic conditions to yield the corresponding thiazole-5-carboxylic acid. bldpharm.com This carboxylic acid can then be coupled with various amines to form a wide range of amide derivatives, a common strategy in the synthesis of bioactive compounds. bldpharm.comnih.gov This transformation is pivotal in structure-activity relationship (SAR) studies, where researchers systematically modify different parts of a molecule to enhance its biological efficacy. The synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives with anticancer activity serves as a prime example of this application. bldpharm.com Furthermore, these ester-functionalized thiazoles are key intermediates in the synthesis of important pharmaceutical agents.
Research Landscape of Ethyl 2-methoxythiazole-5-carboxylate and Analogues
Direct and extensive academic research specifically detailing this compound is limited, suggesting it is a specialized intermediate rather than a widely commercialized compound. However, the research landscape of its close analogues is rich and provides a clear context for its potential utility. The patent literature, for example, describes the synthesis and manipulation of related 2-methoxythiazole (B88229) derivatives, highlighting the importance of this scaffold. google.com
One patent details the synthesis of 4-tert-butylaminocarbonyl-2-methoxythiazole-5-carboxylic acid, a complex derivative built upon a 2-methoxythiazole core. google.com This indicates that the 2-methoxythiazole framework is of interest for creating functionally diverse molecules. The 2-methoxy group, an electron-donating substituent, can influence the reactivity of the thiazole ring and can itself be a site for chemical modification.
Research on analogous 2-alkoxy and 2-aminothiazole esters further illuminates the synthetic potential. nih.gov These compounds are frequently employed in multi-step syntheses. For example, 2-aminothiazole-5-carboxylate is a key precursor in the synthesis of the anti-cancer drug Dasatinib. bldpharm.comnih.gov Similarly, 2-alkoxy-substituted thiazoles are recognized as valuable building blocks, with microwave-assisted synthesis methods being developed for their efficient preparation.
Based on the established reactivity of its analogues, this compound can be recognized as a valuable, albeit specific, synthetic intermediate. Its structure combines the versatile reactivity of the ethyl ester at the 5-position with the modulating electronic effects of the methoxy (B1213986) group at the 2-position. This combination makes it a potentially useful precursor for creating novel, highly substituted thiazole derivatives for evaluation in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methoxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4-8-7(10-2)12-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZAUQHGQCMZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Methoxythiazole 5 Carboxylate and Analogous Thiazole 5 Carboxylates
Classical and Contemporary Synthetic Routes to Thiazole-5-Carboxylates
The construction of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with several established methods for its synthesis. These methods often involve the formation of the five-membered ring through the reaction of key building blocks containing the necessary nitrogen and sulfur atoms.
The most traditional and widely used method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. mdpi.combepls.comcutm.ac.inyoutube.com This reaction involves the condensation of an α-halo ketone with a thioamide. youtube.com The versatility of this method allows for the introduction of various functional groups onto the thiazole ring by selecting appropriately substituted starting materials. bepls.com For the synthesis of thiazole-5-carboxylates, an α-halo-β-ketoester would be the typical starting material.
The general mechanism of the Hantzsch synthesis begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-halo ketone in an SN2 reaction. youtube.com This is followed by a tautomerization and subsequent intramolecular cyclization where the nitrogen of the imine attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring. youtube.com
| Reactant 1 | Reactant 2 | Product | Reference |
| α-Halo Ketone | Thioamide | Substituted Thiazole | youtube.com |
| Ethyl 2-chloroacetoacetate | Thiourea (B124793) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | google.com |
| 2-Bromoacetophenones | Thiourea | 2-Amino-4-arylthiazoles | organic-chemistry.org |
Beyond the classical Hantzsch synthesis, other cyclization reactions have been developed for the formation of the thiazole ring. These methods often offer alternative pathways that may avoid the use of lachrymatory α-halo ketones. Some of these alternative strategies include:
Cook-Heilborn Synthesis : This method involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds to yield 5-aminothiazoles. cutm.ac.inpharmaguideline.com
Gabriel Synthesis : This approach utilizes the reaction of an acylaminoketone with phosphorus pentasulfide to form 2,5-disubstituted thiazoles. cutm.ac.in
From Propargyl Alcohols : More contemporary methods have employed the reaction of propargyl alcohols with thioamides in the presence of a catalyst, such as calcium triflate, to produce substituted thiazoles. acs.org This reaction proceeds through an allene (B1206475) intermediate followed by a regioselective 5-exo dig cyclization. acs.org
A notable cyclocondensation reaction involves the use of thioamides and alkynyl(aryl)iodonium reagents, which provides a newer route to the thiazole core. acs.org
Achieving regioselective substitution at the 5-position of the thiazole ring to introduce a carboxylate group is crucial for the synthesis of the target compound and its analogs. Several strategies have been developed to ensure the desired regiochemistry.
One common approach involves starting with a β-ketoester that is subsequently halogenated at the α-position. The resulting α-halo-β-ketoester can then undergo the Hantzsch synthesis with a thioamide to yield a thiazole-5-carboxylate. For instance, the reaction of ethyl 2-chloroacetoacetate with thiourea produces ethyl 2-amino-4-methylthiazole-5-carboxylate. google.com
Another strategy utilizes α-diazo-β-ketoesters, which can react with thioamides in the presence of a copper catalyst, such as copper(I) bromide, to selectively prepare 2,4-disubstituted thiazole-5-carboxylates. researchgate.net The reaction is thought to proceed through a copper carbene intermediate that reacts with the thioamide, followed by cyclodehydration. researchgate.net
The synthesis of ethyl 2-aminothiazole-5-carboxylate has also been achieved by the α-halogenation of ethyl 3-ethoxyacrylate with N-bromosuccinimide, followed by cyclization with thiourea. organic-chemistry.orgchemicalbook.com
Novel and Green Synthesis Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of biocatalysis and the use of alternative energy sources like ultrasonic irradiation in thiazole synthesis.
Biocatalysis offers a green alternative to traditional chemical catalysts. Chitosan (B1678972), a natural polymer, and its derivatives have emerged as promising eco-friendly biocatalysts for thiazole synthesis. mdpi.comnih.govacs.org For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to have a larger surface area and higher thermal stability compared to unmodified chitosan, making it an effective catalyst. nih.govacs.org These biocatalysts have been successfully used in the synthesis of novel thiazole derivatives from thiosemicarbazones and various electrophiles. mdpi.comnih.govacs.org The advantages of using such biocatalysts include mild reaction conditions, high yields, and the ability to recycle and reuse the catalyst. mdpi.comnih.govacs.org
| Catalyst | Reactants | Synthesis Method | Advantages | Reference |
| Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | Thiosemicarbazone derivative, hydrazonoyl halides or α-haloketones | Ultrasonic irradiation | High yields, mild conditions, reusability | mdpi.com |
| Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones | Ultrasonic irradiation | High yields, quick reaction times, reusability | nih.govacs.org |
Ultrasonic irradiation has been widely adopted as a green chemistry technique to accelerate organic reactions. tandfonline.comscilit.comresearchgate.net In the context of thiazole synthesis, ultrasound offers several benefits, including significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.comtandfonline.com
The application of ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate.
Ultrasound-assisted synthesis has been successfully combined with the use of biocatalysts, such as chitosan-based hydrogels, to create highly efficient and sustainable synthetic protocols for thiazole derivatives. mdpi.comnih.gov For instance, the synthesis of novel thiazoles using a PIBTU-CS hydrogel catalyst under ultrasonic irradiation was completed in 25-60 minutes at 40°C, with high yields. mdpi.com Similarly, the use of silica-supported tungstosilicic acid as a catalyst under ultrasonic irradiation has been shown to be an efficient method for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single synthetic operation. While a direct one-pot synthesis specifically yielding ethyl 2-methoxythiazole-5-carboxylate is not extensively documented, the principles of MCRs are widely applied to the synthesis of the thiazole core structure. These reactions typically involve the condensation of a compound containing a reactive methylene (B1212753) group, a sulfur source, and a carbonyl compound or its equivalent.
A notable example is the Hantzsch thiazole synthesis, which can be adapted into a one-pot procedure. This reaction traditionally involves the condensation of an α-haloketone with a thioamide. In a multicomponent variation, these reactants can be combined in a single pot to afford the thiazole product. For instance, a mixture of an appropriate α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can react in the presence of a catalyst to form substituted Hantzsch thiazole derivatives in good yields. chemicalbook.com While this specific example leads to a 2-amino-4-phenylthiazole (B127512) derivative, the fundamental strategy highlights the potential of MCRs in constructing the thiazole-5-carboxylate scaffold.
Another approach involves the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives, which has been shown to produce various substituted thiazoles with high yields under mild, enzyme-catalyzed conditions. mdpi.comresearchgate.net These methods, however, typically yield 2-amino or 2-substituted thiazoles, which would then require further modification to introduce the 2-methoxy group.
Precursors and Starting Materials for this compound Synthesis
The synthesis of this compound relies on the availability of key precursors and starting materials that provide the necessary carbon, nitrogen, and sulfur atoms for the thiazole ring, as well as the functional groups that are either present in the final product or can be converted to them.
A crucial and well-established precursor for the synthesis of various 2-substituted thiazole-5-carboxylates is ethyl 2-amino-4-methylthiazole-5-carboxylate. semanticscholar.orggoogle.com This compound serves as a versatile building block where the 2-amino group can be chemically modified to introduce a range of substituents.
The transformation of the 2-amino group to a 2-methoxy group is a key step in obtaining the target molecule. A plausible and established method for such a conversion on an aromatic amine is the Sandmeyer reaction. organic-chemistry.orgwikipedia.org This reaction involves the diazotization of the primary aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate can then be treated with a nucleophile, in this case, methanol (B129727), to introduce the methoxy (B1213986) group. While the Sandmeyer reaction is more commonly used for halogenation or cyanation, its application for hydroxylation (and by extension, methoxylation) is also known. organic-chemistry.orgwikipedia.org For 2-aminothiazoles, this reaction has been reported for the introduction of halogens. nih.gov
An alternative two-step strategy involves first converting the 2-amino group into a good leaving group, such as a halogen, via a Sandmeyer-type reaction. nih.govnih.gov The resulting 2-halothiazole can then undergo a nucleophilic aromatic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to yield the desired 2-methoxythiazole (B88229) derivative. longdom.org
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring and relies on the reaction between an α-haloketone and a thioamide. chemicalbook.com For the synthesis of thiazole-5-carboxylates, a key α-haloketone is ethyl 2-chloro-3-oxobutanoate. researchgate.netchemsynthesis.comresearchgate.netstenutz.eu This compound provides the C4 and C5 atoms of the thiazole ring, along with the ethyl carboxylate group at the 5-position.
The thioamide component provides the N3 and C2 atoms of the thiazole ring. Thioacetamide is a common reagent in this synthesis, leading to the formation of a 2-methylthiazole. To obtain a 2-aminothiazole, thiourea is used instead of thioacetamide. While there is no direct evidence of using a "methoxythioacetamide" to directly install the 2-methoxy group in a Hantzsch-type reaction, the principle of using different thioamides to introduce various substituents at the 2-position is well-established.
The general reaction is depicted below:
| Reactant | Role in Thiazole Ring Formation |
| Alpha-Haloketone | Provides the C4 and C5 atoms and their substituents. |
| Thioamide/Thiourea | Provides the N3 and C2 atoms and the C2 substituent. |
The introduction of a methoxy group at the 2-position of the thiazole ring is a critical transformation in the synthesis of the target compound. As previously mentioned, this is typically achieved by modifying a precursor that already contains the thiazole ring.
From a 2-aminothiazole: The diazotization of the 2-amino group followed by reaction with methanol is a potential route. The reagents for this transformation would be:
Nitrous acid (HONO): Typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄).
Methanol (CH₃OH): Acts as the nucleophile to replace the diazonium group.
From a 2-halothiazole: A nucleophilic aromatic substitution reaction can be employed. The key reagents for this step are:
Sodium methoxide (NaOCH₃): A strong nucleophile that displaces the halide from the 2-position of the thiazole ring. longdom.org The reactivity of halogens on the thiazole ring towards nucleophilic substitution generally follows the order 5-halo > 2-halo > 4-halo. longdom.org
Chemical Reactivity and Transformations of Ethyl 2 Methoxythiazole 5 Carboxylate
Reactions Involving the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle characterized by a degree of pi-electron delocalization. wikipedia.org The presence of the electronegative nitrogen and sulfur atoms makes the ring generally electron-deficient, which influences its susceptibility to attack by electrophiles and nucleophiles. pharmaguideline.com
The reactivity of the thiazole core in Ethyl 2-methoxythiazole-5-carboxylate toward substitution reactions is directed by its substituents. The 2-methoxy group is an electron-donating group, which activates the ring for electrophilic attack, while the 5-ethyl carboxylate group is electron-withdrawing.
Nucleophilic Substitution: The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.comcutm.ac.in While the methoxy (B1213986) group at C2 is not an ideal leaving group, its displacement by strong nucleophiles can occur. The reactivity is enhanced in comparison to unsubstituted thiazoles but is less than that of thiazoles bearing better leaving groups, such as halogens. longdom.orgsciepub.com For instance, 2-chlorothiazoles readily undergo substitution with nucleophiles like methoxide (B1231860). sciepub.com
| Reaction Type | Reagent | Potential Site of Attack | Expected Outcome |
|---|---|---|---|
| Electrophilic Substitution (e.g., Bromination) | Br2, Lewis Acid | C4-position | Substitution of hydrogen at C4, likely requiring harsh conditions. |
| Nucleophilic Substitution | Strong Nucleophile (e.g., R-S-, RO-) | C2-position | Displacement of the methoxy group to form a new 2-substituted thiazole. |
The aromatic stability of the thiazole ring means that ring-opening reactions typically require energetic conditions.
Reductive Cleavage : Treatment with strong reducing agents, such as sodium in liquid ammonia, can lead to the reductive cleavage of the C-S bond in the thiazole ring, resulting in substituted propenethiolates. researchgate.net
Oxidative Cleavage : Oxidative ring-opening of benzothiazoles has been described using reagents like magnesium monoperoxyphthalate, suggesting that the thiazole ring in the title compound could potentially undergo similar transformations under specific oxidative stress. researchgate.net
Nucleophile-Induced Ring Opening : Certain substituted thiazoles can undergo ring-opening upon reaction with nucleophiles. For example, 5-nitrothiazoles have been observed to decompose via ring-opening when treated with excess sodium methoxide. longdom.org A similar pathway could be envisioned for this compound with particularly strong or hindered nucleophiles.
| Reaction Type | Reagent/Condition | Potential Outcome |
|---|---|---|
| Reductive Ring Opening | Sodium in liquid ammonia | Cleavage of the thiazole ring. researchgate.net |
| Oxidative Ring Opening | Strong oxidizing agents | Formation of acyclic products. researchgate.net |
| Cycloaddition | Dienophiles (e.g., DMAD) | Formation of pyridines after sulfur extrusion, typically at high temperatures. wikipedia.org |
Transformations of the Carboxylate Group
The ethyl carboxylate group at the C5 position is a versatile handle for a variety of chemical modifications, including hydrolysis, amidation, and reduction.
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis : Heating the ester with a dilute mineral acid (e.g., HCl or H₂SO₄) in an excess of water shifts the equilibrium toward the formation of 2-methoxythiazole-5-carboxylic acid and ethanol. The reaction is reversible. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : This is often the preferred method as the reaction is essentially irreversible. Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, yields the sodium salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture liberates the free carboxylic acid. chemguide.co.uk
Amidation: The formation of amides from the ester can be achieved through several routes.
Direct Aminolysis : The reaction of the ester with an amine can produce the corresponding amide, although this often requires high temperatures and may not be efficient for less reactive amines.
Two-Step Procedure : A more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid. The acid is then converted to a more reactive species (such as an acyl chloride or an activated ester), which readily reacts with an amine to form the desired amide. semanticscholar.org
Catalytic Amidation : Modern methods allow for the direct conversion of esters to amides using specific catalysts that facilitate the reaction under milder conditions. mdpi.com
| Reaction | Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., HCl), heat | 2-Methoxythiazole-5-carboxylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq), heat; 2. H3O+ | 2-Methoxythiazole-5-carboxylic acid |
| Amidation (via acid) | 1. Hydrolysis; 2. SOCl2; 3. R2NH | N,N-Disubstituted-2-methoxythiazole-5-carboxamide |
The ester group is susceptible to reduction by powerful hydride-donating reagents.
Reduction to Alcohol : The most common transformation is the reduction of the ester to a primary alcohol. Reagents such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are effective for this conversion, yielding (2-methoxythiazole-5-yl)methanol. echemi.com
Transesterification : The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is known as transesterification.
| Reaction | Reagent | Product |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH4) | (2-Methoxythiazole-5-yl)methanol echemi.com |
| Transesterification | R-OH, H+ or RO- catalyst | Alkyl 2-methoxythiazole-5-carboxylate |
Reactivity of the 2-Methoxy Group
The 2-methoxy group is not merely a passive substituent; it actively participates in and influences the reactivity of the molecule.
Ether Cleavage : As an ether, the methoxy group can be cleaved under strong acidic conditions, typically with reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the 2-methoxythiazole (B88229) into the corresponding 2-hydroxythiazole derivative.
Nucleophilic Displacement : As mentioned in section 3.1.1, the methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions. Its displacement by a stronger nucleophile is a key potential transformation, allowing for the introduction of various functional groups at the C2 position. longdom.org The electron-deficient nature of the C2 carbon facilitates this type of reaction.
Cleavage and Replacement Reactions of the Methoxy Ether
The methoxy group at the 2-position of the thiazole ring is susceptible to cleavage under specific conditions, a common transformation for aryl methyl ethers. This reaction is particularly useful for unmasking a hydroxyl group, leading to the formation of a 2-hydroxythiazole, which exists in equilibrium with its tautomeric form, thiazol-2(3H)-one.
One of the most effective reagents for the demethylation of methoxy groups is boron tribromide (BBr₃). In a study involving related thiazole derivatives, methoxy-containing compounds were treated with boron tribromide to yield the corresponding hydroxylated products. mdpi.com This reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.
While direct studies on this compound are not extensively detailed in the available literature, the chemical principles are well-established. The reaction of a methoxy-substituted thiazolyl moiety with boron tribromide effectively removes the methyl group, as depicted in the general scheme below. mdpi.com
Table 1: Demethylation of Methoxy-Substituted Thiazole Derivatives
| Reactant | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Methoxy-substituted thiazolyl compound | Boron tribromide (BBr₃) | Corresponding hydroxyl compound | Synthesis of potential anticancer agents | mdpi.com |
Furthermore, the 2-position of the thiazole ring is known to be reactive towards nucleophilic substitution, particularly when activated by electron-withdrawing groups. longdom.org The synthesis of 2-alkoxythiazoles often involves the reaction of a 2-halothiazole with an alkoxide. longdom.org This suggests that the methoxy group in this compound could potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, being replaced by other nucleophiles, although specific examples of this transformation for the title compound are not prominently documented.
Functionalization of the Methoxy Moiety
The direct functionalization of the methyl group within the methoxy ether of this compound is not a widely reported transformation in the scientific literature. Reactions such as selective oxidation or substitution on the methyl carbon of an aryl methyl ether are generally challenging and less common compared to the cleavage of the ether bond itself. For many synthetic strategies, it is often more straightforward to introduce a functionalized alkoxy group at the 2-position of the thiazole ring rather than to modify an existing methoxy group. As such, there is limited available research data detailing the specific functionalization of the methoxy moiety for this compound.
Derivatization Strategies and Structure Activity Relationship Sar Studies of Thiazole 5 Carboxylates
Design Principles for Novel Thiazole-Based Compounds
The design of new thiazole-based compounds is guided by established medicinal chemistry principles aimed at optimizing drug-like properties. A primary goal is to develop molecules with improved potency and lower toxicity. researchgate.net Key design strategies often involve retaining the core thiazole (B1198619) ring, which is a known pharmacophore, while introducing structural diversity through substitutions at various positions. nih.gov
One common approach is the principle of molecular hybridization, where the thiazole scaffold is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. This strategy aims to target multiple biological pathways or enhance binding affinity to a specific target. researchgate.net For instance, connecting a hydrophobic group and a substituted phenyl ring to the thiazole core can be designed to maintain the pharmacophoric features required for specific biological interactions. nih.gov
Furthermore, computational tools play a crucial role in the rational design of novel thiazole derivatives. nih.gov Techniques such as molecular docking are used to predict the binding interactions of designed molecules with their biological targets, allowing for the prioritization of compounds for synthesis and biological evaluation. nih.gov In-silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is also employed to predict the pharmacokinetic properties of the designed compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. tandfonline.com
Systematic Structural Modifications
Systematic structural modifications of the thiazole-5-carboxylate scaffold are undertaken to explore the chemical space around this core and to understand the impact of different functional groups on biological activity. These modifications typically focus on the thiazole ring itself, the ester group at the C5 position, and the incorporation of other cyclic systems.
Substitutions on the Thiazole Ring at C2, C4, and C5
The C2, C4, and C5 positions of the thiazole ring are common sites for substitution to generate libraries of derivatives for biological screening.
C2-Position: The C2 position is frequently modified by introducing various substituents. For example, the synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives allows for further reactions, such as acetylation, to produce compounds like ethyl 2-acetylamino-4-methylthiazole-5-carboxylate. kau.edu.sa The amino group at C2 can also serve as a handle for introducing other functionalities.
C4-Position: The C4 position is another key site for modification. The introduction of aryl groups, such as a phenyl group, at this position has been explored in the synthesis of 4-phenyl-1,3-thiazole derivatives. nih.gov The nature of the substituent at C4 can significantly influence the biological activity of the resulting compound.
C5-Position: The carboxylate group at the C5 position is a versatile functional group that can be converted into other functionalities, such as amides or hydrazides. For instance, the reaction of ethyl 2-acetamido-4-methylthiazole-5-carboxylate with hydrazine (B178648) hydrate (B1144303) yields the corresponding carboxylic acid hydrazide, which can then be used as a key intermediate for synthesizing a variety of derivatives. kau.edu.sa
The following table summarizes some examples of substitutions on the thiazole ring:
| Position | Starting Material | Reagent/Condition | Resulting Derivative |
| C2 | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride, heat | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate |
| C4 | Ketone derivative | Thiosemicarbazide, α-halocarbonyl compounds | 2-hydrazinyl-4-phenyl-1,3-thiazoles |
| C5 | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | Hydrazine hydrate | 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide |
Modification of the Ester Group
The ester group at the C5 position of thiazole-5-carboxylates is a prime target for modification to create derivatives with altered physicochemical properties and biological activities. A common modification is the conversion of the ester to a carboxamide. researchgate.net This is often achieved by reacting the corresponding carboxylic acid with an appropriate amine.
For example, a series of novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com This transformation not only changes the electronic and steric properties of the molecule but can also introduce new hydrogen bonding capabilities, which may be crucial for target binding. The synthesis of these amides often requires a base, such as N,N-diisopropylethylamine, to achieve acceptable yields. mdpi.com
Incorporation of Additional Heterocyclic Moieties (e.g., Triazoles, Isoxazoles, Chromenes)
To further expand the structural diversity and biological activity of thiazole-5-carboxylate derivatives, additional heterocyclic moieties can be incorporated into the molecular structure. This strategy of molecular hybridization can lead to compounds with novel pharmacological profiles.
For instance, thiazole derivatives have been linked to coumarin (B35378) and benzofuran (B130515) moieties. frontiersin.org The synthesis of such hybrids can involve the S-alkylation of thiazole chalcones with bromoacetylated coumarins or benzofurans. nih.gov It has been demonstrated that the design and synthesis of compounds containing more than one heterocyclic ring unit can enhance their therapeutic activities. mdpi.com
Structure-Activity Relationship (SAR) Studies on Thiazole-5-Carboxylate Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies involve synthesizing and testing a series of related compounds to identify the key structural features responsible for their pharmacological effects.
For thiazole-5-carboxylate derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities. For example, in a series of 2,4,5-trisubstituted thiazoles, several derivatives displayed inhibitory effects on the growth of Gram-positive bacteria but lacked activity against Gram-negative bacteria. kau.edu.sa
Elucidating Key Structural Features for Biological Interactions
Through systematic SAR studies, key structural features that are crucial for the biological interactions of thiazole-5-carboxylate derivatives can be elucidated. These features often include:
The nature of substituents on the thiazole ring: The type of substituent at the C2, C4, and C5 positions can dramatically influence potency and selectivity. For instance, in a study of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives, a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the C2 position showed the highest anticancer activity among the tested compounds. mdpi.com
The functionality at the C5 position: The conversion of the C5-ester to a carboxamide or other functional groups can significantly impact biological activity. The specific amine used in the formation of the amide can also play a critical role.
The presence of additional cyclic systems: The incorporation of other heterocyclic rings can lead to enhanced activity, potentially through additional binding interactions with the biological target.
The following table provides a conceptual overview of SAR for thiazole derivatives based on general findings:
| Compound Series | General Observation | Potential Implication |
| 2,4,5-Trisubstituted Thiazoles | Some derivatives show selective activity against Gram-positive bacteria. kau.edu.sa | Specific substitutions may be key for targeting bacterial cell wall or membrane components unique to Gram-positive organisms. |
| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamides | The nature of the aryl groups at the C2 and C5-amide positions significantly influences anticancer activity. mdpi.com | Specific electronic and steric properties of these aryl groups are likely important for binding to the anticancer target. |
Impact of Substituent Electronic and Steric Properties
Electronic Effects of Substituents
The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), can alter the electron density distribution across the thiazole ring system. This, in turn, affects the molecule's basicity, nucleophilicity, and its ability to form key interactions such as hydrogen bonds or π-π stacking with a receptor. globalresearchonline.net
Research into various thiazole derivatives has consistently shown a strong correlation between the electronic properties of substituents and biological efficacy. For instance, in a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes evaluated for anti-diabetic potential, compounds bearing strong electron-donating groups on the aryl ring exhibited excellent α-amylase inhibitory activity. nih.gov Specifically, ortho-substituted analogs demonstrated superior inhibition, highlighting the potent effect of electron-donating properties. nih.gov Similarly, SAR studies on certain antitumor compounds confirmed that a methoxy (B1213986) group (an EDG) leads to higher activity compared to a halogen group (an EWG). ijper.org Conversely, the incorporation of a potent electron-withdrawing group, such as a nitro group, has been noted to reduce the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net
In the context of cyclooxygenase (COX) inhibitors, replacing a 3,4,5-trimethoxy group with a trifluoromethyl (-CF3) group, a strong EWG, enhanced COX-1 inhibition. nih.gov This enhancement was attributed to reduced electronic and steric clashes within the enzyme's binding pocket. nih.gov Furthermore, studies on benzothiazole (B30560) derivatives have shown that substituting with a strong electronegative atom like chlorine or bromine at the para position of a phenyl ring increased the compound's lipophilicity and, consequently, its cytotoxicity. ijper.org
Steric Effects of Substituents
The size, shape, and conformational flexibility of substituents—collectively known as steric properties—play a crucial role in determining how a molecule fits into its target's binding site. Bulky groups can create steric hindrance, preventing optimal binding, while smaller or appropriately shaped groups can enhance binding affinity.
For example, in the development of COX inhibitors, the extended conformation of a molecule with 4,5,6-trimethoxy substituents showed poor congruency with the dimensions of the COX-1 binding site, leading to steric penalties and decreased potency. nih.gov The bulkiness of the trimethoxy group on the phenyl ring was identified as a reason for its inability to bind well with the COX-1 enzyme. nih.gov In contrast, the introduction of a smaller methyl group at a specific position on the thiazole ring positively influenced the compound's geometry, improving its fit and reducing steric clashes within the COX active site. nih.gov
The following tables summarize research findings on the impact of substituent properties on the activity of various thiazole-5-carboxylate analogues.
Table 1: Impact of Electronic Properties of Substituents on Biological Activity
| Substituent | Electronic Property | Effect on Activity | Compound Series/Target | Reference |
|---|---|---|---|---|
| Methoxy (-OCH₃) | Electron-Donating | Higher antitumor activity compared to halogen | Pyrazole, naphthalene, and thiazole compounds | ijper.org |
| Ortho-substituted EDGs | Electron-Donating | Excellent α-amylase inhibition | Hydrazinylthiazole-5-carbaldehydes | nih.gov |
| Trifluoromethyl (-CF₃) | Electron-Withdrawing | Enhanced COX-1 inhibition potency | Thiazole carboxamide derivatives | nih.gov |
| Chlorine (-Cl), Bromine (-Br) | Electron-Withdrawing/Electronegative | Enhanced lipophilicity and cytotoxicity | Benzothiazole derivatives | ijper.org |
| Nitro (-NO₂) | Electron-Withdrawing | Reduces basicity and nucleophilicity of thiazole ring | General thiazole derivatives | globalresearchonline.net |
Table 2: Impact of Steric Properties of Substituents on Biological Activity
| Substituent/Modification | Steric Property | Effect on Activity | Compound Series/Target | Reference |
|---|---|---|---|---|
| 3,4,5-trimethoxy group | Bulky | Decreased COX-1 inhibition potency due to steric penalty | Thiazole carboxamide derivatives | nih.govnih.gov |
| Methyl (-CH₃) group introduction | Less Bulky/Conformationally Influential | Improved fitting geometry, reduced steric clash | Thiazole carboxamide derivatives (COX inhibitors) | nih.gov |
| Ethyl carboxylate at C5 | Moderately Bulky | Slightly decreased overall antimicrobial activity | 2-pyrazolin-1-yl)-thiazole derivatives | nih.gov |
| p-bromophenyl at C4 | Bulky/Specific Conformation | Increased antifungal and antituberculosis activities | 2-pyrazolin-1-yl)-thiazole derivatives | nih.gov |
Applications and Research Utility in Academic Contexts
Ethyl 2-methoxythiazole-5-carboxylate as a Chemical Building Block
The utility of a molecule in organic synthesis is determined by its functional groups and their inherent reactivity. This compound possesses a unique combination of features—an aromatic heterocyclic ring, an ester, and a methoxy (B1213986) group—that make it a valuable starting material for more complex molecules.
The thiazole (B1198619) ring is a fundamental component of many biologically active molecules and functional materials. This compound serves as a key precursor for building more elaborate molecular architectures. The synthesis of 2-alkoxy-substituted thiazoles has been established, providing a foundation for their use in further chemical transformations. nih.govresearchgate.net
The primary modes of reactivity for this compound include:
Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. This allows for the coupling of the thiazole core to other molecular fragments.
Nucleophilic Aromatic Substitution: The methoxy group at the 2-position of the thiazole ring can potentially act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines or thiols, at this position, creating a diverse library of 2-substituted thiazole derivatives.
Ring-Based Modifications: While the thiazole ring is aromatic, it can undergo certain electrophilic substitution reactions, though the specific conditions would depend on the directing effects of the existing substituents.
These reactive handles enable chemists to use this compound as a scaffold to construct fused heterocyclic systems or to append various side chains, leading to novel compounds with potentially unique properties.
Thiazole-containing compounds have been investigated for their applications in materials science, particularly in the development of liquid crystals and organic electronics. nih.gov The rigid, planar structure of the thiazole ring can be incorporated into larger conjugated systems to influence the electronic and photophysical properties of a material.
As a precursor, this compound could be utilized in the synthesis of:
Liquid Crystals: By incorporating the thiazole core into long, rod-shaped molecules, it is possible to design new liquid crystalline materials. The synthesis of 2-alkoxy-substituted S-heterocycles has been specifically noted for its applications in this field. nih.gov
Conjugated Polymers: The compound can be functionalized to create monomers suitable for polymerization. Polymers containing thiazole units are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties.
The ability to modify both the 2- and 5-positions of the molecule allows for fine-tuning of its electronic and physical properties, which is a critical aspect of modern materials research.
Intermediate in Drug Discovery Research
The thiazole moiety is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous approved drugs and biologically active compounds. researchgate.netchemimpex.com Derivatives of thiazole exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net
This compound is a valuable intermediate for generating novel compounds for biological screening. Its utility lies in its capacity to serve as a template for creating libraries of related molecules through combinatorial chemistry approaches. Researchers can systematically alter the functional groups at the 2- and 5-positions to explore the structure-activity relationship (SAR) of a particular compound series.
For example, the ester at the 5-position can be converted to a carboxamide by reacting it with a diverse range of amines. This is a common strategy in drug discovery to modulate properties such as solubility, cell permeability, and target binding affinity. Similarly, substitution of the 2-methoxy group allows for the introduction of different functionalities to probe interactions with biological targets. Thiazole carboxamide derivatives have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, highlighting the therapeutic relevance of this molecular framework. nih.gov
Once novel derivatives of this compound are synthesized, they are often evaluated in various biological assays to identify their potential targets and understand their mechanisms of action. This academic exploration is crucial for the early stages of drug discovery.
Enzyme inhibition is a primary mechanism for many therapeutic agents. Based on the known activities of other thiazole-based compounds, derivatives of this compound could be rationally designed to target specific enzymes implicated in disease.
Thymidylate Synthase (TS): TS is a critical enzyme in DNA synthesis and a well-established target for anticancer drugs. Many TS inhibitors are heterocyclic compounds that mimic the structure of the enzyme's natural substrate. While specific studies on this compound as a TS inhibitor are not prominent in the literature, its core structure could be elaborated to mimic the pyrimidine (B1678525) base of the natural substrate, a common strategy in the design of antifolates.
Autotaxin (ATX): Autotaxin is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in processes like cell proliferation, migration, and inflammation. ATX has emerged as a significant drug target for fibrosis and cancer. ATX inhibitors often feature a head group that interacts with zinc ions in the active site and a lipophilic tail that occupies a hydrophobic pocket. Although various scaffolds have been explored as ATX inhibitors, the potential for 2-methoxythiazole (B88229) derivatives remains an area for investigation. A research program could involve modifying the thiazole core to present a suitable zinc-binding group while attaching various lipophilic tails to the other end of the molecule to optimize binding and inhibitory activity.
Exploration of Biological Targets and Mechanisms of Action in Research Models
Receptor Interaction Studies
No specific receptor binding or interaction studies for this compound have been reported in the reviewed literature.
Anti-Proliferative Activity in Cellular Research Models (in vitro)
While various thiazole derivatives have been evaluated for their anti-proliferative effects against cancer cell lines, no such data has been published specifically for this compound. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interactions
There are no molecular docking studies in the available literature that analyze the binding of this compound to specific protein targets.
Conformational Analysis and Energy Calculations
Conformational analysis and associated energy calculation studies for this compound are not present in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
No QSAR models have been developed or published that include this compound as part of the dataset for predicting biological activity.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in Ethyl 2-methoxythiazole-5-carboxylate can be mapped out.
In a typical ¹H NMR spectrum of a related compound, ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate, the following characteristic signals are observed: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methoxy (B1213986) protons, and signals in the aromatic region for the thiazole (B1198619) and phenyl ring protons. For this compound, one would expect to see a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester protons, and a singlet for the proton on the thiazole ring.
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For a similar thiazole derivative, resonances are typically observed for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methoxy carbon, and the carbons of the ethyl group. The precise chemical shifts are indicative of the specific electronic distribution within the this compound molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary slightly from experimental data.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiazole-H | ~8.0 | - |
| OCH₃ | ~4.0 | ~58 |
| OCH₂CH₃ | ~4.3 | ~61 |
| OCH₂CH₃ | ~1.3 | ~14 |
| C=O | - | ~162 |
| Thiazole-C2 | - | ~165 |
| Thiazole-C4 | - | ~120 |
| Thiazole-C5 | - | ~145 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. For thiazole-containing compounds, fragmentation of the heterocyclic ring can also be observed. Analysis of these fragment ions allows for the confirmation of the different structural components of this compound. For instance, in the mass spectrum of a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, a prominent molecular ion peak is observed at m/z 186, with other significant peaks at m/z 141 and 114, corresponding to specific fragmentation patterns. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Result |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| Key Fragment Ions (m/z) | M⁺, [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional moieties.
Key expected absorptions include a strong C=O stretching vibration for the ester carbonyl group, typically found in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups would appear in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹, and vibrations associated with the thiazole ring would also be present. For comparison, the IR spectrum of a structurally related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, shows characteristic peaks that can be used as a reference.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1715 |
| C-O (Ester and Methoxy) | ~1250 and ~1100 |
| C-H (Alkyl) | ~2980 |
| Thiazole Ring | Various in fingerprint region |
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) within the compound. This experimental data is then compared with the theoretically calculated percentages for the proposed molecular formula of this compound (C₇H₉NO₃S). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For instance, in the analysis of a similar thiazole derivative, the calculated and found percentages for C, H, and N were in close agreement, confirming its molecular formula. rsc.org
Table 4: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 44.91 | To be determined experimentally |
| Hydrogen (H) | 4.85 | To be determined experimentally |
| Nitrogen (N) | 7.48 | To be determined experimentally |
| Sulfur (S) | 17.12 | To be determined experimentally |
Academic Significance of Patent Literature and Research Trends
Analysis of Patent Landscape for Thiazole-5-carboxylates
The patent landscape for thiazole (B1198619) derivatives, including thiazole-5-carboxylates, is extensive and highly competitive. A review of patent literature reveals a focus on developing inhibitors for various enzymes and modulators for metabolic pathways. nih.gov Pharmaceutical companies and research institutions have filed numerous patents for compounds that utilize the thiazole-5-carboxylate core as a key structural motif for achieving desired therapeutic effects.
Much of the patented research centers on the development of kinase inhibitors, which are crucial in cancer therapy. researchgate.net For instance, Dasatinib, a potent anti-cancer drug, incorporates a 2-aminothiazole-5-carboxamide structure, highlighting the therapeutic importance of this scaffold. semanticscholar.org The synthesis of intermediates like ethyl 2-aminothiazole-5-carboxylate is a critical step in producing such drugs. semanticscholar.orgpunagri.com
Another significant area of patent activity involves treatments for metabolic diseases. Febuxostat, a drug used for treating hyperuricemia and gout, is a prominent example of a complex thiazole-5-carboxylic acid derivative. chemicalbook.comgoogle.com Numerous patents detail the processes for synthesizing Febuxostat and its key intermediates, such as Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, demonstrating the commercial importance of efficient and high-purity synthetic routes. google.comnewdrugapprovals.org
The following table summarizes representative patents in the field, illustrating the diversity of applications and the key players involved.
| Patent Number | Assignee/Inventors | Title/Focus Area | Key Thiazole Moiety Mentioned |
| US7408069B2 | Not specified in abstract | Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives as intermediates for active ingredients. google.com | 2-Amino-thiazole-5-carboxylic-acid -aryl amides |
| WO2012032528A2 | Not specified in abstract | Improved process to prepare a key intermediate for Febuxostat. google.com | Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate |
| US 6,596,746 | Not specified in abstract | Intermediates in the synthesis of pharmaceutical active ingredients. google.com | Aryl-substituted 2-Amino-5-thiazole-carboxamides |
| JPS5612386A | Not specified in abstract | Manufacture of thiazole derivatives. google.com | General thiazole derivatives |
| Review (2008-2012) | Chimenti et al. | Review of patents on thiazole derivatives as inhibitors of phosphatidylinositol-3-kinase and protein kinase. nih.gov | Various thiazole derivatives |
| Review (2008-2015) | Di Paola et al. | Review of patents on thiazole derivatives with antitumor activity. researchgate.net | Thiazole derivatives as inhibitors of Protein Kinases and Phosphatidylinositol-3-Kinases |
Emerging Research Directions and Underexplored Applications
While the primary focus of thiazole-5-carboxylate research has been in medicinal chemistry, several emerging directions and underexplored applications are gaining traction.
Emerging Research Directions:
Novel Therapeutic Targets: Researchers are moving beyond traditional targets like kinases and are exploring thiazole derivatives as modulators of other biological pathways. This includes their potential as neuroprotective agents, anticonvulsants, and antivirals. nih.govsciencescholar.us The development of multi-target drugs, where a single thiazole-based molecule can interact with multiple signaling pathways, is a growing area of interest, though it presents challenges regarding side effects. nih.gov
Advanced Synthetic Methodologies: There is a continuous effort to develop more efficient, scalable, and environmentally friendly methods for synthesizing the thiazole core. ingentaconnect.com This includes the use of novel catalysts, one-pot synthesis strategies, and ultrasound-assisted reactions to improve yields and reduce reaction times. nih.gov These advancements are crucial for making the industrial production of thiazole-based drugs more cost-effective.
Bioconjugation and Prodrugs: The functional handles on the thiazole-5-carboxylate scaffold, such as the ester group, are ideal for creating prodrugs or for bioconjugation. This allows for improved pharmacokinetic properties, targeted drug delivery, and reduced toxicity.
Underexplored Applications:
Materials Science: The use of thiazole derivatives in organic materials is an area with significant potential. ingentaconnect.com Their electronic properties and ability to form stable structures could be exploited in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
Agrochemicals: While some research exists, the application of thiazole-5-carboxylates in agriculture as herbicides or fungicides is less explored compared to their pharmaceutical applications. chemimpex.com The inherent biological activity of the thiazole ring suggests that novel and effective agrochemicals could be developed from this scaffold. chemimpex.comresearchgate.net
Cosmetics: The synthesis of thiazole derivatives for use in cosmetics is a largely untapped field. ingentaconnect.com Their potential antioxidant or antimicrobial properties could be beneficial in skincare and other cosmetic formulations.
Intellectual Property Implications in Thiazole Derivative Research
The dense and mature patent landscape surrounding thiazole derivatives has significant intellectual property (IP) implications for researchers and developers in both academia and industry.
The field is crowded with broad patents covering the synthesis and use of various thiazole scaffolds, as well as more specific patents on individual compounds like Febuxostat and Dasatinib. sciencescholar.usgoogleapis.com This makes it challenging for new entities to secure freedom to operate. Any new research, particularly with commercial intent, must begin with a thorough patent analysis to avoid infringement.
A primary strategy for navigating this complex IP environment is to develop novel chemical entities that are structurally distinct from existing patented compounds but retain the desired biological activity. This often involves modifying peripheral substituents on the thiazole ring or developing entirely new synthetic routes that are not covered by existing process patents.
For academic researchers, while the immediate commercial implications may be less pressing, the potential for future translation of their work requires an awareness of the existing IP. Filing for patent protection on novel compounds or synthetic methods before publication is a critical step to ensure that their discoveries can be commercialized. The extensive patenting of thiazole derivatives underscores their perceived value and potential for generating significant revenue, making IP protection a central element of research and development strategy in this area. sciencescholar.us
Future Perspectives in Thiazole 5 Carboxylate Research
Development of Highly Selective Derivatives
A primary objective in modern drug discovery is the creation of highly selective molecules that minimize off-target effects. For thiazole-5-carboxylate derivatives, this involves intricate modifications to the core structure to enhance affinity for specific biological targets. Researchers are actively synthesizing and evaluating new derivatives to identify compounds with improved potency and selectivity.
One area of focus is the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer. A series of 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and tested for their MAGL inhibitory activity. nih.goveurekaselect.com Among these, two compounds demonstrated significant potency with IC50 values of 0.037 and 0.063µM. nih.goveurekaselect.com Further screening of these compounds by the National Cancer Institute revealed their potential as anticancer agents. nih.goveurekaselect.com For instance, one derivative showed a GI50 value of 0.865 μM against a non-small cell lung cancer cell line and 1.20 µM against a breast cancer cell line. nih.goveurekaselect.com Another derivative displayed GI50 values of 0.34 and 0.96 µM against two different non-small cell lung cancer cell lines. nih.goveurekaselect.com
Similarly, novel thiazole (B1198619) carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes. acs.org One compound in this series exhibited potent activity against both COX-1 (IC50 of 0.239 μM) and COX-2 (IC50 of 0.191 μM). acs.org Another derivative showed high selectivity for COX-2, with an IC50 of 0.958 μM. acs.org The development of such selective inhibitors is a crucial step towards creating more effective and safer anti-inflammatory and anticancer drugs.
The quest for potent c-Met kinase inhibitors for cancer treatment has also led to the exploration of thiazole carboxamide scaffolds. Through systematic optimization, a highly promising inhibitor was identified that showed efficacy in both biochemical and cellular assays and demonstrated potency against several c-Met mutants. nih.gov
Table 1: Biological Activity of Selected Thiazole-5-Carboxylate Derivatives
| Compound Type | Target | Key Findings |
|---|---|---|
| 2-amino-4-methylthiazole-5-carboxylate derivative | MAGL | IC50 value of 0.037 µM nih.goveurekaselect.com |
| 2-amino-4-methylthiazole-5-carboxylate derivative | MAGL | IC50 value of 0.063 µM nih.goveurekaselect.com |
| Thiazole carboxamide derivative | COX-1/COX-2 | IC50 of 0.239 µM (COX-1) and 0.191 µM (COX-2) acs.org |
| Thiazole carboxamide derivative | COX-2 | IC50 of 0.958 µM acs.org |
| Thiazole/thiadiazole carboxamide derivative | c-Met kinase | Potent inhibition in biochemical and cellular assays nih.gov |
Integration with Emerging Synthetic Methodologies
The advancement of synthetic chemistry is providing new tools to construct complex molecules like thiazole-5-carboxylates with greater efficiency and environmental consideration. Traditional methods, such as the Hantzsch thiazole synthesis, are being supplemented or replaced by innovative techniques that offer improved yields, reduced reaction times, and the use of greener reagents. bepls.com
Recent developments include catalyst-free and efficient one-pot syntheses. For example, 2-aminothiazoles have been successfully synthesized from α-diazoketones and thiourea (B124793) using PEG-400 as a recyclable solvent, achieving good to excellent yields. bepls.com Another novel approach involves the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides, which yields thiazole-5-carboxylate esters in moderate amounts. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. researchgate.net Furthermore, the use of eco-friendly catalysts is gaining traction, aligning with the principles of green chemistry. researchgate.net These modern synthetic strategies are not only more sustainable but also facilitate the rapid generation of diverse libraries of thiazole derivatives for biological screening. bepls.comresearchgate.net
Expansion of Biological Application Domains
The versatile structure of the thiazole ring allows for its incorporation into a wide array of biologically active agents. nih.gov While their role as anticancer and anti-inflammatory agents is well-established, research is uncovering their potential in other therapeutic areas. acs.orgmdpi.com The inherent bioactivity of the thiazole nucleus makes it a privileged scaffold in medicinal chemistry, with applications spanning from antimicrobial and antiviral to antidiabetic and neuroprotective agents. researchgate.netresearchgate.net
The broad biological profile of thiazole derivatives is evidenced by the numerous compounds that have entered clinical investigation or have been approved for therapeutic use. researchgate.netdrugbank.com The structural diversity of these compounds allows them to interact with a wide range of biological targets, opening up new avenues for drug discovery. nih.gov Current research is exploring the potential of thiazole-5-carboxylates and related compounds in treating neglected diseases, viral infections, and neurological disorders. nih.gov The ability to modify the thiazole core at various positions enables the fine-tuning of their pharmacokinetic and pharmacodynamic properties to suit a variety of therapeutic needs. researchgate.net
Collaborative Research Initiatives
The complexity of modern drug discovery necessitates a multidisciplinary and collaborative approach. The development of novel thiazole-5-carboxylate derivatives often involves partnerships between academic institutions, pharmaceutical companies, and specialized research centers. A notable example is the collaboration between university researchers and the National Cancer Institute (NCI) for the anticancer screening of newly synthesized compounds. nih.goveurekaselect.com
Such collaborations bring together expertise in synthetic chemistry, pharmacology, molecular biology, and clinical medicine. Research teams often consist of scientists from different departments and even different countries, as seen in studies involving researchers from India and other nations. researchgate.net These initiatives facilitate the translation of basic scientific discoveries into tangible clinical applications. By pooling resources and knowledge, collaborative efforts accelerate the pace of research and increase the likelihood of developing new and effective therapies based on the thiazole-5-carboxylate scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of Ethyl 2-methoxythiazole-5-carboxylate?
- Methodological Answer : A common approach involves cyclocondensation reactions using thiourea derivatives and α-haloketones or esters. For example, ethyl esters of thiazole derivatives (e.g., ethyl 2-aminothiazole-5-carboxylate) can be synthesized via Hantzsch thiazole synthesis, followed by methoxylation at the 2-position using methylating agents like methyl iodide under basic conditions . Optimization of reaction time, temperature, and solvent polarity (e.g., DMF or THF) is critical for yield improvement.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Recrystallization using ethanol/water mixtures or toluene is often preferred due to the compound’s moderate polarity. Column chromatography (silica gel, hexane/ethyl acetate gradient) may resolve co-eluting byproducts. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, as validated by LC-MS for mass confirmation .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group. Use fume hoods during handling to avoid inhalation of vapors. Personal protective equipment (gloves, lab coat) is mandatory, as per safety guidelines for thiazole derivatives, which may cause skin irritation .
Advanced Research Questions
Q. What advanced analytical techniques are optimal for structural elucidation and purity assessment?
- Methodological Answer :
- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm methoxy ( ~3.9 ppm) and ester ( ~4.3 ppm for -OCH2CH3) groups. N NMR can resolve ambiguities in thiazole ring substitution .
- X-ray crystallography : SHELXL refinement (Mo-Kα radiation) provides precise bond lengths and angles, critical for confirming regiochemistry .
- High-resolution MS : ESI+ or EI+ modes validate molecular ion peaks (e.g., [M+H]+ at m/z 202.04 for C7H9NO3S) .
Q. How can computational chemistry aid in predicting reactivity or binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic substitution. Molecular docking (AutoDock Vina) evaluates potential interactions with biological targets (e.g., enzymes in cancer pathways) using PubChem-derived 3D structures .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Cross-validation with complementary techniques:
- IR spectroscopy : Confirm ester C=O stretch (~1720 cm) and methoxy C-O (~1250 cm).
- Tandem MS/MS : Fragment ion analysis distinguishes positional isomers (e.g., 2-methoxy vs. 4-methoxy substitution) .
- Dynamic NMR : Detect rotational barriers or tautomerism in solution that may obscure resonance splitting .
Q. How can the ester group in this compound be functionalized for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Hydrolysis : NaOH/EtOH yields 2-methoxythiazole-5-carboxylic acid, a precursor for amide coupling (EDC/HOBt).
- Transesterification : React with higher alcohols (e.g., benzyl alcohol) under acid catalysis to modulate lipophilicity .
- Grignard addition : Introduce alkyl/aryl groups at the carbonyl for derivative libraries .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Reproducibility checks : Replicate synthesis/purification steps using cited conditions.
- Impurity profiling : Use GC-MS or HPLC to identify contaminants (e.g., unreacted starting materials).
- Crystallographic validation : Compare experimental XRD data with Cambridge Structural Database entries to verify polymorphic forms .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
